4-Iodophenyl 4-heptylbenzoate
Description
4-Iodophenyl 4-heptylbenzoate is a benzoate ester derivative characterized by a 4-iodophenyl ester group and a 4-heptyl substituent on the benzene ring. This compound belongs to a class of aromatic esters with applications in materials science, pharmaceuticals, and organic synthesis. The iodine atom in the para position of the phenyl group enhances molecular polarizability and may influence intermolecular interactions, while the heptyl chain contributes to hydrophobicity and phase behavior .
Properties
Molecular Formula |
C20H23IO2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
(4-iodophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C20H23IO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)23-19-14-12-18(21)13-15-19/h8-15H,2-7H2,1H3 |
InChI Key |
HGGVOPPKHJQZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 4-heptylbenzoate typically involves the esterification of 4-iodophenol with 4-heptylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 4-Iodophenyl 4-heptylbenzoate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include 4-azidophenyl 4-heptylbenzoate, 4-thiophenyl 4-heptylbenzoate, and 4-alkoxyphenyl 4-heptylbenzoate.
Coupling Reactions: Products include various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Chemistry: 4-Iodophenyl 4-heptylbenzoate is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, as the iodine atom can be replaced with radioactive isotopes.
Industry: Used in the synthesis of advanced materials, including liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Iodophenyl 4-heptylbenzoate depends on its application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and aliphatic moieties, influencing their activity and function .
Comparison with Similar Compounds
Substituent Effects: Iodophenyl vs. Other Aryl Groups
4-Cyanophenyl 4-Heptylbenzoate (CAS 38690-76-5)
- Structural Difference: Replaces the iodophenyl group with a 4-cyanophenyl moiety.
- Physicochemical Properties: The cyano group (-CN) introduces strong electron-withdrawing effects, increasing polarity compared to the iodophenyl analogue. Lower molecular weight (321.41 g/mol vs. ~395.3 g/mol for the iodophenyl derivative) due to the absence of iodine .
- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating moderate acute toxicity .
4-Iodophenyl 3-Methylbenzoate (CAS 329214-31-5)
- Structural Difference : Features a 3-methylbenzoate core instead of 4-heptylbenzoate.
- Physicochemical Properties :
- Synthetic Accessibility : Methyl groups are easier to incorporate than long alkyl chains, avoiding steric challenges during synthesis .
4-Hexyloxyphenyl 4-Pentylbenzoate (CAS 50802-52-3)
- Structural Difference : Contains a hexyloxy group (ether linkage) and a pentyl chain instead of heptyl.
- Solubility : Exhibits high solubility in chloroform and dichloromethane, likely due to the ether oxygen enhancing polarity. The heptyl analogue may have lower solubility due to increased hydrophobicity .
Halogen Substituent Comparisons
Impact of Halogen Size on Bioactivity
- In N-substituted maleimide derivatives (e.g., N-(4-iodophenyl)maleimide vs. fluoro-, chloro-, and bromo-analogues), iodine’s larger atomic radius had minimal impact on inhibitory potency (IC50 values: 4.34 μM for iodine vs. 4.37 μM for bromine). This suggests that electronic effects, rather than steric bulk, dominate activity in halogenated aromatics .
Antimalarial Activity
- In a study of cyclohexyl-substituted antimalarials, 4-iodophenyl derivatives (compound 8) showed potency comparable to 4-tert-butylphenyl (2) and 4-cyanophenyl (9) analogues.
Alkyl Chain Length Effects
- Heptyl vs. Shorter Chains :
- Synthetic Challenges : Steric hindrance from the heptyl group may reduce reaction yields. For example, tris(4-iodophenyl)amine (with bulky substituents) was synthesized in only 30% yield compared to 65–80% for less hindered analogues .
- Phase Behavior : Longer alkyl chains (e.g., heptyl) promote liquid crystalline behavior in benzoates, whereas shorter chains (e.g., pentyl) favor isotropic phases .
Q & A
Basic Research Questions
Q. How can researchers synthesize 4-Iodophenyl 4-heptylbenzoate with high purity, and what methodological considerations are critical?
- Methodological Answer : Utilize esterification reactions between 4-heptylbenzoic acid and 4-iodophenol, employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Characterize intermediates and final product using -NMR, -NMR, and FT-IR to confirm structural integrity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
- Engineering Controls : Conduct reactions in fume hoods with negative pressure. Implement secondary containment for spills.
- Waste Management : Segregate halogenated waste for proper disposal. Avoid drainage systems to prevent environmental contamination .
Q. How can researchers characterize physicochemical properties when existing data are limited?
- Methodological Answer :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, hexane) to measure partition coefficients () .
- Spectroscopy : Employ UV-Vis spectroscopy to assess molar absorptivity and identify chromophores.
Advanced Research Questions
Q. How can stability and decomposition pathways of this compound be systematically studied under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light in controlled chambers. Analyze degradation products via LC-MS or GC-MS .
- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Identify reactive sites (e.g., ester bonds) prone to hydrolysis or photolysis .
Q. What strategies are effective for predicting toxicological profiles when empirical data are absent?
- Methodological Answer : Apply grouping/read-across methodologies:
- Structural Analogs : Compare to esters with similar substituents (e.g., 4-cyanophenyl or 4-hydroxyphenyl benzoates) sharing metabolic pathways or reactive groups .
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict mutagenicity or carcinogenicity based on fragment-based alerts .
Q. How should researchers resolve contradictions in experimental data, such as unexpected by-products during synthesis?
- Methodological Answer :
- Impurity Profiling : Employ high-resolution LC-MS/MS to identify by-products. Cross-reference with databases (e.g., NIST) for structural elucidation .
- Reaction Optimization : Adjust stoichiometry, solvent polarity, or catalyst loading to minimize side reactions. Use DoE (Design of Experiments) to isolate critical variables .
Q. What experimental designs are recommended to study solvent interactions and phase behavior?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters to predict compatibility with solvents.
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in polar/non-polar solvents.
- Co-solvency Studies : Evaluate solubility enhancements using binary solvent systems (e.g., ethanol-water) .
Q. How can reproducibility in synthesis and characterization be ensured across laboratories?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
